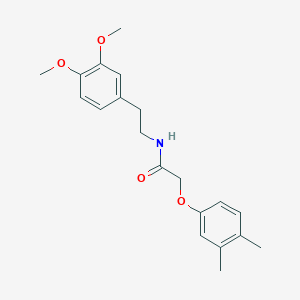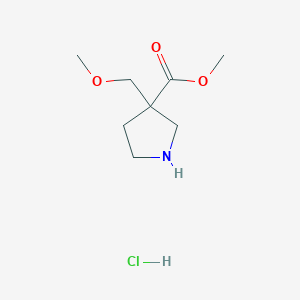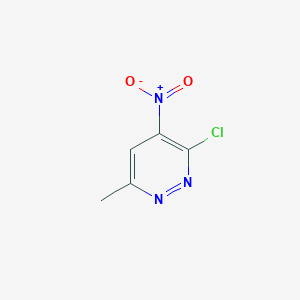![molecular formula C19H20N2O3S2 B2405706 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899968-05-9](/img/structure/B2405706.png)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
カタログ番号 B2405706
CAS番号:
899968-05-9
分子量: 388.5
InChIキー: AOCWOKSBYNOWJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4,6-dimethylbenzo[d]thiazol-2-yl amine with a 4-(isopropylsulfonyl)benzoyl chloride, in a process known as amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring attached to a benzamide group via a nitrogen atom, with additional methyl and isopropylsulfonyl substituents .Chemical Reactions Analysis
As a benzothiazole derivative, this compound might be expected to undergo reactions typical of this class of compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and benzamide groups could confer polarity and potential for hydrogen bonding .科学的研究の応用
Positron Emission Tomography Imaging
- A study developed novel benzamides, including a derivative similar to the compound , as ligands for positron emission tomography (PET) imaging of the metabotropic glutamate 1 (mGlu1) receptor in the brain. This could be significant for neurological imaging and research (Fujinaga et al., 2012).
Antimicrobial Applications
- Thiazole and thiazoline derivatives, closely related to the compound, have been synthesized and shown to exhibit anti-inflammatory and antimicrobial properties. This suggests potential for use in combating microbial infections (Lynch et al., 2006).
Anticancer Activity
- Research has indicated that benzamide derivatives with thiazole structures have potential anticancer properties, implying that similar compounds like N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide could have applications in cancer research (Ravinaik et al., 2021).
Interaction with DNA
- Some copper(II)-sulfonamide complexes, including those with structures related to the compound , have shown interactions with DNA, which is significant for understanding DNA binding and potential therapeutic applications (González-Álvarez et al., 2013).
Enzyme Inhibition
- N-substituted benzamide derivatives have been studied for their potential as enzyme inhibitors. This suggests a role in biochemical research and drug development for diseases involving specific enzyme targets (Saeed et al., 2015).
Electrophysiological Activity
- N-substituted imidazolylbenzamides, similar in structure to the compound , have shown cardiac electrophysiological activity. This indicates potential applications in cardiovascular research (Morgan et al., 1990).
Corrosion Inhibition
- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel, suggesting potential industrial applications in corrosion prevention (Hu et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-11(2)26(23,24)15-7-5-14(6-8-15)18(22)21-19-20-17-13(4)9-12(3)10-16(17)25-19/h5-11H,1-4H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWOKSBYNOWJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)

![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)

![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)
